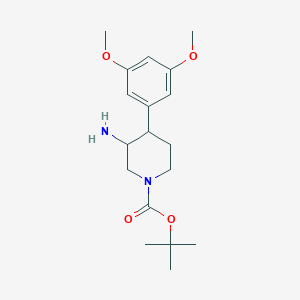

Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C18H28N2O4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-7-6-15(16(19)11-20)12-8-13(22-4)10-14(9-12)23-5/h8-10,15-16H,6-7,11,19H2,1-5H3 |

InChI Key |

PXIVUZBVVMLJGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate with an amine source under specific conditions . The reaction is usually carried out in the presence of a base and a solvent, such as dichloromethane or ethanol, at a controlled temperature .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using industrial equipment and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are not well-characterized in the available literature .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate include:

- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

- Tert-butyl 3-oxopiperidine-1-carboxylate

- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

This compound is unique due to its specific structure, which includes a tert-butyl group, an amino group, and a dimethoxyphenyl group attached to a piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate (CAS No. 1354963-23-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C18H28N2O4

- Molecular Weight : 336.42592 g/mol

- Structure : The compound features a piperidine ring substituted with an amino group and a dimethoxyphenyl moiety, which is critical for its biological interactions.

Biological Activity

The biological activity of this compound primarily revolves around its potential as an antiviral and anti-inflammatory agent.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses:

| Compound | Virus Type | Efficacy |

|---|---|---|

| Compound A | Tobacco Mosaic Virus | Curative activity of 56.8% |

| Compound B | HSV-1 | Notable antiviral activity |

Studies suggest that structural modifications in piperidine derivatives can enhance their antiviral activity by improving binding affinity to viral proteins or inhibiting viral replication processes .

Anti-inflammatory Properties

In addition to antiviral effects, this compound may also exhibit anti-inflammatory properties. Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as:

- Matrix Metalloproteinases (MMPs)

- Cyclooxygenase (COX) enzymes

These activities can be attributed to the compound's ability to interfere with signaling pathways associated with inflammation, potentially making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, including this compound:

- Antiviral Mechanisms : A study highlighted the mechanism through which piperidine derivatives inhibit viral replication by disrupting the viral life cycle at multiple stages. This includes blocking entry into host cells and inhibiting RNA synthesis .

- Anti-cancer Potential : Another research focused on the cytotoxic effects of piperidine derivatives on cancer cell lines, demonstrating that certain modifications could lead to increased apoptosis in tumor cells. The study found that some derivatives could significantly impair cell proliferation in breast cancer models .

- Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability .

Q & A

Q. Critical Factors :

Q. Case Study :

- A related compound, tert-butyl 3-(4-cyclopropyl-5-sulfanyl-triazolyl)piperidine-1-carboxylate, required 2D NMR to confirm triazole ring orientation .

What safety protocols are critical for handling this compound in academic labs?

Basic Research Question

Based on analogous piperidine derivatives:

PPE : Wear flame-resistant lab coats, nitrile gloves, and eye protection .

Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DCM) .

Spill Management : Neutralize acidic/basic residues before disposal; adsorbents for organic spills .

Q. Toxicity Data :

- No acute toxicity reported, but chronic exposure to Boc-protected amines may cause respiratory irritation .

How do conflicting spectral data (e.g., NMR, IR) arise, and how can they be resolved?

Advanced Research Question

Common Conflicts :

- NMR Peak Splitting : Dynamic rotational isomerism in the piperidine ring (e.g., axial/equatorial amine flipping).

- IR Absorbances : Overlap of C=O (Boc) and aryl ether (OCH₃) stretches at ~1680–1720 cm⁻¹.

Q. Resolution Strategies :

Variable-Temperature NMR : Freeze rotational motion to simplify splitting patterns.

Computational Modeling : Compare experimental IR with DFT-calculated spectra (e.g., Gaussian 16) .

Q. Example :

- A Boc-protected piperidine derivative showed split NMR peaks at 25°C but resolved into singlets at −40°C .

What are the applications of this compound in medicinal chemistry research?

Basic Research Question

Drug Intermediate : Precursor for kinase inhibitors or GPCR modulators due to its rigid piperidine scaffold.

Proteolysis-Targeting Chimeras (PROTACs) : The Boc group enables conjugation to E3 ligase ligands .

Q. Case Study :

- tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate (a structural analog) is used in HIV protease inhibitor development .

How can researchers optimize purification methods for this compound?

Advanced Research Question

Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 → 1:2) to separate Boc-protected vs. deprotected species.

Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC) .

Q. Purity Data :

| Method | Solvent System | Purity (%) |

|---|---|---|

| Column | Hexane:EtOAc | 95 |

| Recrystallization | EtOH:H₂O | 98 |

What regulatory considerations apply to its use in international collaborations?

Basic Research Question

Transport : Follow IATA/UN guidelines for air shipping (e.g., Packing Group III for non-hazardous solids) .

How do electronic effects of the 3,5-dimethoxyphenyl group influence reactivity?

Advanced Research Question

The methoxy groups:

Activate the Aryl Ring : Electron-donating OCH₃ groups enhance electrophilic substitution at the para position.

Steric Hindrance : Ortho positions are blocked, directing reactions to the meta position in further functionalization .

Q. Experimental Validation :

- Suzuki coupling of 3,5-dimethoxyphenylboronic acid with bromopiperidine derivatives showed >70% meta-selectivity .

What analytical techniques validate batch-to-batch consistency?

Basic Research Question

HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor purity.

How can researchers address low yields in the final Boc protection step?

Advanced Research Question

Root Causes :

- Moisture sensitivity of Boc₂O.

- Competing side reactions (e.g., piperidine ring opening).

Q. Solutions :

Anhydrous Conditions : Use molecular sieves in DCM .

Alternative Bases : Replace triethylamine with DMAP for faster activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.